

Synthesis of 1-(3-Bromophenyl)ethanol from 3-Bromoacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1-(3-Bromophenyl)ethanol** from 3-bromoacetophenone, a common transformation in organic synthesis. The core of this process lies in the reduction of a ketone to a secondary alcohol, a fundamental reaction in the construction of pharmaceutical intermediates and other fine chemicals. This document details the prevalent methodologies, experimental protocols, and relevant data to support research and development in this area.

Reaction Overview and Mechanism

The synthesis of **1-(3-Bromophenyl)ethanol** from 3-bromoacetophenone is typically achieved through the reduction of the ketone functionality. A widely used and effective reducing agent for this transformation is sodium borohydride (NaBH_4).^{[1][2]} This reagent is favored for its selectivity, mild reaction conditions, and operational simplicity compared to more reactive hydrides like lithium aluminum hydride (LiAlH_4).^[2]

The reaction proceeds via nucleophilic addition of a hydride ion (H^-) from the borohydride to the electrophilic carbonyl carbon of 3-bromoacetophenone.^[1] This initial attack forms a tetrahedral alkoxide intermediate. Subsequently, in a workup step, the alkoxide is protonated by a protic solvent (such as ethanol or water) or by the addition of a mild acid to yield the final product, **1-(3-Bromophenyl)ethanol**.^[1] The overall reaction is exothermic and requires temperature control to ensure selectivity and minimize side reactions.^[3]

Quantitative Data Summary

The following tables summarize key quantitative data for the starting material and the product.

Table 1: Properties of 3-Bromoacetophenone

Property	Value	Reference
Molecular Formula	C ₈ H ₇ BrO	[4]
Molecular Weight	199.04 g/mol	[4]
CAS Number	2142-63-4	[4]
Appearance	White to pale yellow solid or transparent yellow liquid	[5][6][7]
Boiling Point	79-81 °C at 0.2 mmHg	[6]
Melting Point	8-11 °C	[6]
Density	1.505 g/mL at 25 °C	[6]

Table 2: Properties of **1-(3-Bromophenyl)ethanol**

Property	Value	Reference
Molecular Formula	C ₈ H ₉ BrO	[8]
Molecular Weight	201.06 g/mol	[8]
CAS Number	52780-14-0	[8]
Appearance	Colorless to light yellow clear liquid	
Boiling Point	264.2 °C at 760 mmHg	[9]

Detailed Experimental Protocol

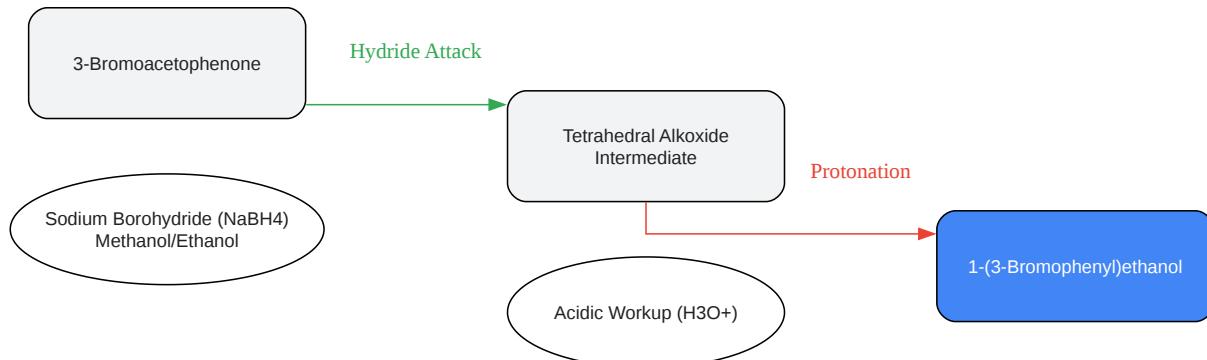
This protocol is a representative procedure for the reduction of 3-bromoacetophenone using sodium borohydride.

Materials:

- 3-bromoacetophenone
- Sodium borohydride (NaBH_4)
- Methanol (or 95% Ethanol)[\[3\]](#)
- Dichloromethane (DCM) or Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)[\[3\]](#)
- Saturated aqueous sodium bicarbonate solution
- Water

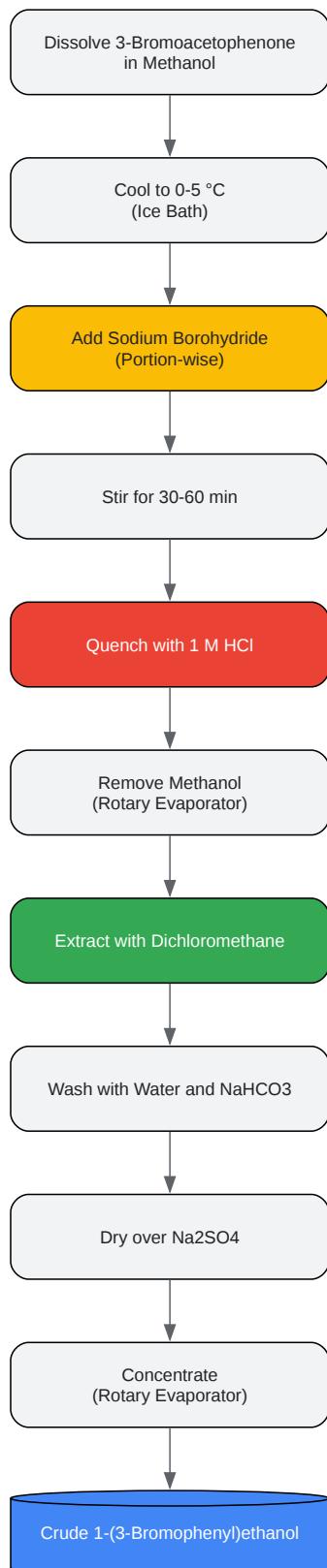
Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration


Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 3-bromoacetophenone in methanol (approximately 10-15 mL per gram of ketone). Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.[\[10\]](#)

- **Addition of Reducing Agent:** Slowly add sodium borohydride (an excess, typically 1.5 to 2 equivalents, is used) in small portions to the stirred solution.[\[2\]](#) Maintain the temperature below 10 °C during the addition to control the exothermic reaction.[\[3\]](#)
- **Reaction Monitoring:** After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.[\[10\]](#)
- **Quenching the Reaction:** Carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess sodium borohydride and decompose the borate esters. This step will evolve hydrogen gas and should be performed in a well-ventilated fume hood.[\[3\]](#)
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.[\[3\]](#)
- **Extraction:** To the resulting aqueous residue, add dichloromethane or diethyl ether to extract the organic product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.[\[3\]](#)
- **Washing:** Combine the organic extracts and wash successively with water and a saturated aqueous sodium bicarbonate solution. This will remove any remaining acidic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[\[3\]](#) Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **1-(3-Bromophenyl)ethanol**.
- **Purification (Optional):** If necessary, the crude product can be purified by column chromatography on silica gel.


Visualizations

The following diagrams illustrate the key aspects of the synthesis.

[Click to download full resolution via product page](#)

Caption: Reaction pathway for the synthesis of **1-(3-Bromophenyl)ethanol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. www1.chem.umn.edu [www1.chem.umn.edu]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. innospk.com [innospk.com]
- 7. CAS 2142-63-4: 3-Bromoacetophenone | CymitQuimica [cymitquimica.com]
- 8. 1-(3-Bromophenyl)ethanol | C8H9BrO | CID 98479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 001chemical.com [001chemical.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [Synthesis of 1-(3-Bromophenyl)ethanol from 3-Bromoacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1266530#synthesis-of-1-3-bromophenyl-ethanol-from-3-bromoacetophenone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com